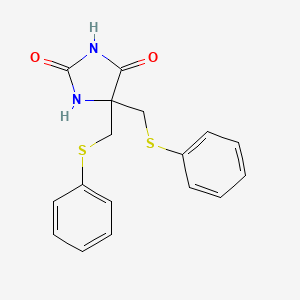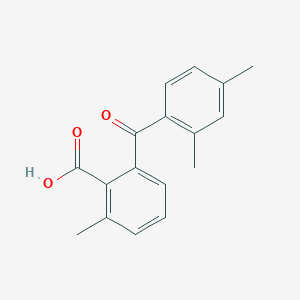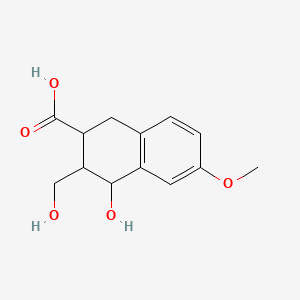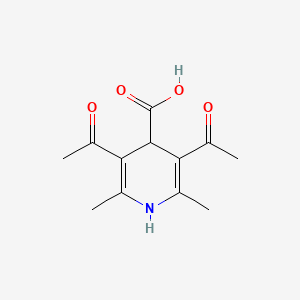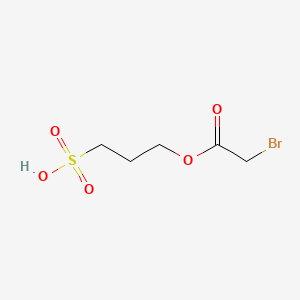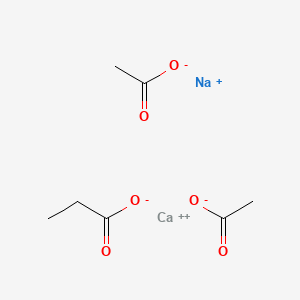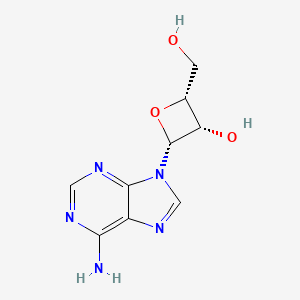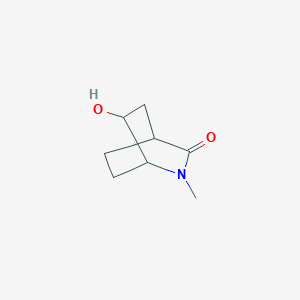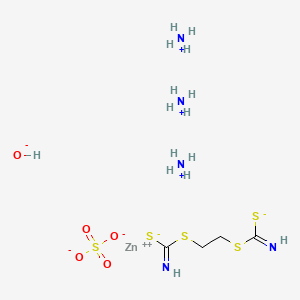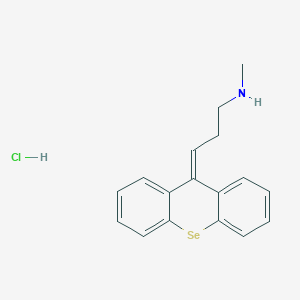
9-(3-Methylaminopropylidene)selenoxanthene hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(3-Methylaminopropylidene)selenoxanthene hydrochloride is a chemical compound with the molecular formula C17-H17-N-Se.Cl-H and a molecular weight of 350.77 This compound is known for its unique structure, which includes a selenoxanthene core with a methylaminopropylidene side chain
Vorbereitungsmethoden
The synthesis of 9-(3-Methylaminopropylidene)selenoxanthene hydrochloride involves several steps. One common method includes the reaction of 9-(hydroxyalkyl)-selenoxanthenes with N-chlorosuccinimide . This reaction produces 10-Chloro-10, 9-(epoxyalkano)selenoxanthenes, which can then be further reacted to form the desired compound. Industrial production methods may involve similar synthetic routes but are optimized for higher yields and purity.
Analyse Chemischer Reaktionen
9-(3-Methylaminopropylidene)selenoxanthene hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include N-chlorosuccinimide for chlorination and sodium acetylacetonide for forming selenoxantheniomethanide derivatives . Major products formed from these reactions include 9-(1-chloro-2-hydroxyethylidene)selenoxanthene and 9-(2-hydroxyethyl)selenoxanthene .
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications. In chemistry, it is used to study the properties of selenoxanthene derivatives and their reactions . In biology and medicine, it may be investigated for its potential therapeutic effects due to its unique structure and reactivity . Additionally, it has industrial applications in the synthesis of other complex organic compounds .
Wirkmechanismus
The mechanism of action of 9-(3-Methylaminopropylidene)selenoxanthene hydrochloride involves its interaction with various molecular targets and pathways. The compound’s selenoxanthene core allows it to participate in redox reactions, which can affect cellular processes . The methylaminopropylidene side chain may also interact with specific receptors or enzymes, modulating their activity .
Vergleich Mit ähnlichen Verbindungen
9-(3-Methylaminopropylidene)selenoxanthene hydrochloride can be compared to other selenoxanthene derivatives and related compounds. Similar compounds include 10-Chloro-10, 9-(epoxyalkano)selenoxanthenes and 1-Chloro-1-phenyl-3H-2, 1-benzoxaselenoles . These compounds share a selenoxanthene core but differ in their side chains and functional groups, leading to variations in their chemical properties and applications .
Eigenschaften
CAS-Nummer |
24493-86-5 |
|---|---|
Molekularformel |
C17H18ClNSe |
Molekulargewicht |
350.8 g/mol |
IUPAC-Name |
N-methyl-3-selenoxanthen-9-ylidenepropan-1-amine;hydrochloride |
InChI |
InChI=1S/C17H17NSe.ClH/c1-18-12-6-9-13-14-7-2-4-10-16(14)19-17-11-5-3-8-15(13)17;/h2-5,7-11,18H,6,12H2,1H3;1H |
InChI-Schlüssel |
YKNZDWNLAQWQHL-UHFFFAOYSA-N |
Kanonische SMILES |
CNCCC=C1C2=CC=CC=C2[Se]C3=CC=CC=C31.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



